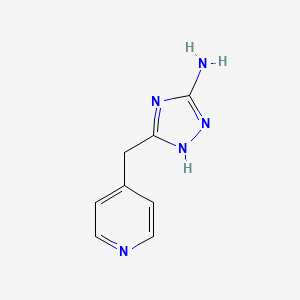

5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-8-11-7(12-13-8)5-6-1-3-10-4-2-6/h1-4H,5H2,(H3,9,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHLZWKCICWZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40658504 | |

| Record name | 5-[(Pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83417-26-9 | |

| Record name | 3-(4-Pyridinylmethyl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83417-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-(pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is presented in a multi-step sequence, commencing with readily available starting materials and proceeding through key intermediates. Each step is detailed with in-depth procedural instructions, mechanistic insights, and critical process parameters. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a practical and scientifically grounded approach to the preparation of this valuable triazole derivative.

Introduction: The Significance of 3-Amino-1,2,4-Triazole Scaffolds

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antifungal, anti-inflammatory, analgesic, and anticancer properties. The 3-amino-1,2,4-triazole motif, in particular, offers valuable physicochemical properties that can enhance solubility, bioavailability, and chemical stability of a molecule.[1] The incorporation of a pyridinylmethyl substituent at the 5-position introduces a key pharmacophoric element, potentially modulating the biological activity and pharmacokinetic profile of the resulting compound. This guide delineates a logical and experimentally sound pathway for the synthesis of this compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The core 1,2,4-triazole ring can be constructed through the cyclization of a suitable acyclic precursor. A common and effective method for the formation of 3-amino-1,2,4-triazoles is the reaction of an acyl hydrazide with a source of the remaining carbon and nitrogen atoms of the triazole ring, such as aminoguanidine. This leads to the following retrosynthetic disconnection:

This analysis outlines a four-step synthesis commencing from 4-pyridylacetonitrile.

Synthetic Pathway and Experimental Protocols

The overall synthetic pathway is depicted below, followed by detailed experimental procedures for each step.

Step 1 & 2: Synthesis of Ethyl 2-(pyridin-4-yl)acetate

The initial steps involve the conversion of 4-pyridylacetonitrile to the corresponding ethyl ester via the Pinner reaction, followed by hydrolysis of the resulting imidate.

Protocol:

-

Imidate Formation: A solution of 4-pyridylacetonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes) is cooled to 0°C in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved. The reaction mixture is then stirred at room temperature for 12-16 hours.

-

The solvent is removed under reduced pressure to yield the crude ethyl 2-(pyridin-4-yl)acetimidate hydrochloride.

-

Hydrolysis: The crude imidate is dissolved in water (10 volumes) and stirred at room temperature for 2-4 hours to facilitate hydrolysis to the ester.

-

The aqueous solution is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x 10 volumes).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude ethyl 2-(pyridin-4-yl)acetate is purified by vacuum distillation.

Causality of Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is sensitive to moisture, as water would hydrolyze the nitrile directly to the amide, a competing side reaction.

-

HCl Gas: Gaseous HCl is used to generate the acidic conditions necessary for the activation of the nitrile group and to act as a catalyst.

-

Hydrolysis: The imidate intermediate is readily hydrolyzed to the corresponding ester in aqueous conditions.

Step 3: Synthesis of 2-(Pyridin-4-yl)acetohydrazide

The ethyl ester is converted to the corresponding hydrazide through reaction with hydrazine hydrate.

Protocol:

-

To a solution of ethyl 2-(pyridin-4-yl)acetate (1 equivalent) in ethanol (10 volumes), hydrazine hydrate (2 equivalents) is added.

-

The reaction mixture is heated at reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is triturated with cold diethyl ether, filtered, and dried to afford 2-(pyridin-4-yl)acetohydrazide as a white solid.

Causality of Experimental Choices:

-

Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate drives the reaction to completion.

-

Reflux: Heating the reaction mixture increases the rate of the nucleophilic acyl substitution reaction.

Step 4: Synthesis of this compound

The final step involves the cyclization of the hydrazide with aminoguanidine hydrochloride to form the 3-amino-1,2,4-triazole ring. This protocol is adapted from general procedures for the synthesis of 3-amino-1,2,4-triazoles.[2][3]

Protocol:

-

Sodium metal (1.1 equivalents) is carefully dissolved in anhydrous ethanol (20 volumes) under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Aminoguanidine hydrochloride (1.1 equivalents) is added to the sodium ethoxide solution and the mixture is stirred for 30 minutes.

-

2-(Pyridin-4-yl)acetohydrazide (1 equivalent) is added to the reaction mixture.

-

The mixture is heated at reflux for 12-18 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is triturated with water, and the resulting solid is collected by filtration.

-

The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality of Experimental Choices:

-

Sodium Ethoxide: Sodium ethoxide is used to deprotonate the aminoguanidine hydrochloride in situ, generating the free aminoguanidine base which is the active nucleophile.

-

Reflux: The cyclization reaction requires elevated temperatures to proceed at a reasonable rate.

-

Inert Atmosphere: While not strictly necessary for all steps, maintaining an inert atmosphere can prevent potential side reactions, especially during the preparation of the sodium ethoxide solution.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (DMSO-d₆, δ ppm) | Expected IR (cm⁻¹) |

| Ethyl 2-(pyridin-4-yl)acetate | C₉H₁₁NO₂ | 165.19 | ~1.2 (t, 3H), ~3.7 (s, 2H), ~4.1 (q, 2H), ~7.3 (d, 2H), ~8.5 (d, 2H) | ~1735 (C=O), ~1600, 1560 (C=C, C=N) |

| 2-(Pyridin-4-yl)acetohydrazide | C₇H₉N₃O | 151.17 | ~3.4 (s, 2H), ~4.2 (br s, 2H), ~7.2 (d, 2H), ~8.4 (d, 2H), ~9.1 (br s, 1H) | ~3300, 3200 (N-H), ~1650 (C=O), ~1600, 1560 (C=C, C=N) |

| This compound | C₈H₉N₅ | 175.19 | ~3.9 (s, 2H), ~5.4 (br s, 2H), ~7.2 (d, 2H), ~8.4 (d, 2H), ~11.5 (br s, 1H) | ~3300, 3150 (N-H), ~1640 (C=N), ~1600, 1560 (C=C, C=N) |

Note: The expected NMR and IR data are estimations based on structurally similar compounds and should be confirmed by experimental analysis.

Mechanistic Insights

The key ring-forming step, the cyclization of 2-(pyridin-4-yl)acetohydrazide with aminoguanidine, proceeds through a condensation-cyclization sequence. The initial reaction is the nucleophilic attack of the aminoguanidine on the carbonyl carbon of the hydrazide to form an acylaminoguanidine intermediate. This is followed by an intramolecular cyclization with the elimination of water to form the 1,2,4-triazole ring.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. By providing detailed, step-by-step protocols, explaining the rationale behind experimental choices, and offering insights into the reaction mechanisms, this document serves as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry. The successful synthesis of this target molecule opens avenues for further investigation into its potential biological activities and applications in drug discovery.

References

-

Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC - NIH. Available at: [Link]

-

Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids - ResearchGate. Available at: [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

Sources

Chemical properties of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

An In-depth Technical Guide to the Chemical Properties of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents due to its diverse biological activities.[1][2] This document elucidates the structural features, physicochemical properties, spectroscopic profile, and chemical reactivity of the title compound. Methodologies for its synthesis and potential derivatization are discussed, underpinned by insights relevant to drug discovery and development. The guide aims to serve as a critical resource for scientists engaged in the exploration of novel triazole-based therapeutics.

Chemical Identity and Structural Elucidation

This compound is a disubstituted aminotriazole featuring a pyridine ring linked to the triazole core via a methylene bridge. This unique arrangement of three distinct pharmacophoric units—the basic pyridine ring, the hydrogen-bond donating/accepting triazole, and the nucleophilic primary amine—governs its chemical behavior and biological potential.

Key Identifiers:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-((3-amino-4H-1,2,4-triazol-5-yl)methyl)pyridine |

| CAS Number | 104868-33-9 |

| Molecular Formula | C₈H₉N₅ |

| Molecular Weight | 175.19 g/mol |

The core structure consists of a 4H-1,2,4-triazole ring, which can exist in different tautomeric forms. The exocyclic amino group at the 3-position and the pyridin-4-ylmethyl substituent at the 5-position are crucial for its interactions with biological targets. The pyridine nitrogen introduces a basic center, influencing solubility and potential for salt formation, which are critical parameters in drug development.

Physicochemical Properties

Understanding the physicochemical properties of this molecule is paramount for predicting its behavior in both chemical reactions and biological systems.

| Property | Value/Description | Significance in Drug Development |

| Melting Point | Data not consistently available in public literature; related structures show melting points >250 °C.[3] | Indicates thermal stability and high lattice energy due to intermolecular hydrogen bonding. |

| pKa | Estimated values: Pyridine N (~5-6), Triazole N-H (~9-10), Amino N-H (>15). | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| Solubility | Expected to have moderate aqueous solubility due to polar functional groups (pyridine, amine, triazole). Solubility is pH-dependent. | Affects formulation, administration routes, and bioavailability.[4] |

| LogP | Calculated values are typically low, suggesting hydrophilicity. | Influences the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule. |

The presence of multiple nitrogen atoms allows for extensive hydrogen bonding, contributing to a likely solid state at room temperature and influencing its solubility profile.

Spectroscopic Profile

-

¹H NMR: The spectrum would feature distinct signals for the pyridine protons (two doublets in the aromatic region, ~δ 8.5 and 7.5 ppm), a singlet for the methylene bridge protons (~δ 4.0 ppm), and broad singlets for the N-H protons of the triazole and amine groups, which are exchangeable with D₂O.

-

¹³C NMR: Key signals would include those for the pyridine ring carbons, the methylene carbon, and the two distinct carbons of the triazole ring (C3 and C5), with the carbon attached to the amino group (C3) appearing at a different chemical shift than the one attached to the methylene bridge (C5).[5]

-

FTIR: Characteristic absorption bands would be observed for N-H stretching of the amine and triazole rings (~3100-3400 cm⁻¹), C=N stretching within the heterocyclic rings (~1550-1650 cm⁻¹), and C-H stretching of the aromatic and methylene groups.[6]

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 175.09, with fragmentation patterns corresponding to the loss of the pyridine or amine moieties.

Synthesis and Reactivity

The synthesis of 3,5-disubstituted 1,2,4-triazoles is well-established in heterocyclic chemistry. A common and efficient pathway involves the condensation of aminoguanidine with a suitable carboxylic acid derivative, followed by cyclization.[2][7]

Synthetic Workflow

A plausible synthetic route starting from 4-pyridylacetic acid is outlined below. This method provides a direct and high-yielding approach to the target molecule.[7]

Caption: General synthetic workflow for the target compound.

Chemical Reactivity

The molecule's reactivity is dictated by its three key functional regions:

-

Exocyclic Amino Group (-NH₂): This group is nucleophilic and can undergo reactions such as acylation, alkylation, and Schiff base formation with aldehydes or ketones.[8][9] This provides a versatile handle for synthesizing a library of derivatives for structure-activity relationship (SAR) studies.

-

1,2,4-Triazole Ring: The triazole ring is aromatic and relatively stable. The N-H protons are weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation reactions.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated, N-oxidized, or quaternized with alkyl halides. This site is critical for modulating the compound's aqueous solubility and pharmacokinetic properties.

Caption: Reactivity map of key functional groups.

Applications in Drug Development

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with a wide range of activities, including antifungal, antiviral, and anticancer properties.[4][10] The 3-amino-1,2,4-triazole motif is particularly valued for its ability to act as a bioisostere for urea, often improving physicochemical properties like solubility while maintaining biological activity.[4]

Derivatives of the title compound and structurally related molecules have shown potential in several therapeutic areas:

-

Antimicrobial Agents: The triazole scaffold is a key component in many antimicrobial drugs.[1]

-

Anticancer Agents: Many triazole derivatives have been investigated for their antiproliferative activities.[11]

-

Enzyme Inhibition: The parent compound 3-amino-1,2,4-triazole is a known inhibitor of enzymes like imidazoleglycerol-phosphate dehydratase.[12] The pyridylmethyl substituent can be tailored to target specific enzyme active sites.

Experimental Protocol: Representative Synthesis

The following protocol describes a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles, adapted from established literature procedures.[7]

Synthesis of this compound from 4-Pyridylacetic Acid and Aminoguanidine

-

Reaction Setup: In a sealed microwave reaction vessel, combine 4-pyridylacetic acid (1.2 mmol), aminoguanidine bicarbonate (1.0 mmol), and a catalytic amount of hydrochloric acid (e.g., 0.15 mL of 37% HCl). If needed, isopropanol (2 mL) can be used as a solvent.[7]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to 180°C and hold for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling the vessel to room temperature, the crude product often solidifies.

-

Purification: The solid is collected and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Conclusion

This compound is a heterocyclic compound with a rich chemical profile that makes it an attractive scaffold for medicinal chemistry. Its distinct functional groups offer multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. This guide provides a foundational understanding of its chemistry, serving as a valuable resource for researchers aiming to leverage the therapeutic potential of the 1,2,4-triazole core.

References

-

Hibot, A., Oumessaoud, A., Hafid, A., & Pujol, M. D. (n.d.). Reactivity of 3‐amino‐[1][2][8]‐triazole towards enaminonitriles and enaminones. ResearchGate. Retrieved from ResearchGate.

- Rouzi, K., et al. (2024, August 1). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies.

- Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Archives of Pharmacal Research, 33(7), 969-977.

- Barrett, D. G., et al. (2008). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 10(16), 3543-3546.

- Chemicalbook. (n.d.). 5-(4-chlorophenyl)-4-[(pyridin-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol.

- Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. In Wikipedia.

- Vishwakarma, D., & Gupta, S. P. (2021). The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3).

- Sravya, G., et al. (2022). Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. AIP Conference Proceedings, 2390(1).

- Makhoba, X. H., et al. (2021). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemistrySelect, 6(39), 10469-10476.

- Farhan, M. E., et al. (2022).

- Ehsan, M., et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives.

- Sravya, G., & Lokesh, M. R. (2020). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065.

- ChemicalBook. (n.d.). 5-(Pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine.

- Wang, H., et al. (2024). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Molecular Diversity, 28(1), 11-18.

- Santa Cruz Biotechnology. (n.d.). 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine.

- Gökce, H., et al. (2015). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1H-1,2,4-Triazole-3-Thiol Molecule.

- Haddad, R., Yousif, E., & Ahmed, A. (2014). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol.

-

El-Shehry, M. F., et al. (2022). Pyrazolo[5,1-c][1][2][8]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 27(15), 4933.

- BenchChem. (n.d.). Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers.

- Kumar, S., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42.

- Hussein, W. K., et al. (2021). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

- El-Mekabaty, A., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(1), 239.

- Janezic, D., et al. (2021). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 11(48), 30141-30153.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry [mdpi.com]

- 12. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

Unraveling the Mechanism of Action: A Technical Guide to 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[1][2][3][4] The compound 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine, featuring both a 1,2,4-triazole core and a pyridine moiety, presents a compelling candidate for novel therapeutic development. This technical guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to elucidate the mechanism of action of this specific molecule. By integrating established methodologies with expert insights, this document will navigate the process of target identification, validation, and downstream signaling pathway analysis, ensuring a rigorous and scientifically sound investigation.

Introduction: The Therapeutic Potential of 1,2,4-Triazole and Pyridine Moieties

The 1,2,4-triazole ring is a privileged structure in drug discovery, renowned for its diverse biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] This versatility stems from the triazole's ability to engage in various non-covalent interactions with biological macromolecules. Similarly, the pyridine ring is a common feature in numerous approved drugs, contributing to their pharmacokinetic and pharmacodynamic profiles.[5] The combination of these two pharmacophores in this compound suggests a high potential for significant biological activity.

This guide will outline a systematic approach to deconstruct the molecular mechanism of this compound, moving from broad phenotypic screening to precise target identification and pathway elucidation.

Foundational Analysis: Synthesis and Characterization

A prerequisite to any mechanistic study is the unambiguous synthesis and characterization of the compound of interest. While various synthetic routes for 1,2,4-triazole derivatives have been reported, a common approach involves the cyclization of thiosemicarbazide precursors.[6]

A plausible synthetic pathway for this compound is outlined below. The synthesis of a related compound, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, has been described in the literature, providing a solid starting point.[7][8]

Caption: Plausible synthetic workflow for this compound.

Following synthesis, rigorous characterization using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis is crucial to confirm the structure and purity of the compound.

Phase I: Phenotypic Screening to Identify Biological Activity

The initial step in understanding the mechanism of action is to identify a discernible biological effect. A broad phenotypic screen across a panel of well-characterized cell lines is recommended.

Recommended Cell Line Panel

| Cell Line | Cancer Type | Rationale |

| HCT-116 | Colon Cancer | A common cancer cell line for initial cytotoxicity screening. |

| MCF-7 | Breast Cancer | Represents a hormone-dependent breast cancer model. |

| A549 | Lung Cancer | A standard model for non-small cell lung cancer. |

| PC-3 | Prostate Cancer | An androgen-independent prostate cancer cell line. |

| U-87 MG | Glioblastoma | To assess activity against central nervous system tumors. |

| K562 | Leukemia | A model for hematopoietic malignancies. |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Phase II: Target Identification

Once a significant biological effect, such as cytotoxicity, is confirmed, the next critical step is to identify the molecular target(s) of the compound.

Hypothesis-Driven Approach: Enzyme Inhibition Assays

Given that many 1,2,4-triazole derivatives are known enzyme inhibitors, a logical starting point is to screen the compound against a panel of relevant enzymes.[9][10]

Recommended Enzyme Panel:

| Enzyme Class | Specific Examples | Rationale for Inclusion |

| Kinases | EGFR, VEGFR, Abl | Frequently implicated in cancer cell proliferation. |

| Histone Deacetylases (HDACs) | HDAC1, HDAC6 | Epigenetic modifiers that are validated cancer targets. |

| Carbonic Anhydrases | CAII, CAIX | Involved in pH regulation and tumorigenesis.[11] |

| Acetylcholinesterase (AChE) | Human AChE | 1,2,4-triazoles have shown AChE inhibitory activity.[9][12] |

| Urease | Jack bean urease | A target for some triazole derivatives.[10][13] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for screening AChE inhibitors.[12]

-

Reagent Preparation: Prepare a phosphate buffer, a solution of the AChE enzyme, the substrate (acetylthiocholine iodide), and Ellman's reagent (DTNB).

-

Assay Setup: In a 96-well plate, add the buffer, varying concentrations of the 1,2,4-triazole test compound, and the AChE enzyme solution.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the substrate and DTNB to each well.

-

Measurement: Measure the absorbance kinetically at 412 nm using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculation: Calculate the percentage of inhibition relative to a control without the inhibitor, and determine the IC₅₀ value from the dose-response curve.

Caption: Experimental workflow for the Acetylcholinesterase (AChE) inhibition assay.

Unbiased Approach: Affinity Chromatography and Mass Spectrometry

For a more comprehensive and unbiased identification of potential targets, affinity-based chemical proteomics is a powerful technique.

-

Immobilization: Synthesize a derivative of this compound with a linker arm and immobilize it onto a solid support (e.g., sepharose beads).

-

Cell Lysate Incubation: Incubate the affinity matrix with a cell lysate from a sensitive cell line.

-

Washing: Wash the matrix extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a high concentration of the free compound or by changing the buffer conditions.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase III: Target Validation and Pathway Analysis

Once a putative target is identified, it is essential to validate its role in the observed phenotype and to elucidate the downstream signaling pathways.

Target Validation using Genetic Approaches

-

siRNA/shRNA Knockdown: Use small interfering RNA (siRNA) or short hairpin RNA (shRNA) to specifically reduce the expression of the target protein. If the knockdown of the target protein phenocopies the effect of the compound, it provides strong evidence for target engagement.

-

CRISPR-Cas9 Knockout: For more definitive validation, use CRISPR-Cas9 to generate a knockout cell line for the target gene. The knockout cells should exhibit resistance to the compound.

Elucidating Downstream Signaling

Assuming a target is validated, the next step is to investigate how the compound's interaction with the target affects cellular signaling.

Example Hypothetical Pathway: Inhibition of a Pro-survival Kinase

If the identified target is a kinase involved in a pro-survival pathway (e.g., Akt), the following experimental workflow can be employed:

Caption: Hypothetical signaling pathway and corresponding validation experiments.

Experimental Protocol: Western Blotting

-

Treatment and Lysis: Treat cells with the compound for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies against the target protein and its phosphorylated form, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound is a multifaceted process that requires a systematic and logical approach. This technical guide provides a robust framework, from initial phenotypic screening to target identification, validation, and pathway analysis. By following these steps and employing the described methodologies, researchers can effectively unravel the therapeutic potential of this promising molecule.

References

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. [Link]

-

A Comprehensive review on 1, 2,4 Triazole. (n.d.). ResearchGate. [Link]

-

(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017, July 1). ResearchGate. [Link]

-

Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025, February 15). PubMed. [Link]

-

1, 2, 4-triazole derivatives: Significance and symbolism. (2025, March 8). Consensus. [Link]

-

A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. (2025, August 15). ResearchGate. [Link]

-

Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]

-

The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (n.d.). National Institutes of Health. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PubMed Central. [Link]

-

Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2026, January 18). MDPI. [Link]

-

A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022, July 14). Research Square. [Link]

-

Few examples of approved drugs containing a pyridine unit. (n.d.). ResearchGate. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). ACS Publications. [Link]

-

Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (2019, May 9). PubMed. [Link]

-

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent. (n.d.). ResearchGate. [Link]

-

The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). (n.d.). ResearchGate. [Link]

-

Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (n.d.). PubMed Central. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. 1, 2, 4-triazole derivatives: Significance and symbolism [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine and Its Congeners

Foreword: The Scientific Imperative for Novel Heterocyclic Scaffolds

In the landscape of modern drug discovery, the 1,2,4-triazole nucleus stands as a "privileged scaffold"—a molecular framework that demonstrates a remarkable capacity for binding to a diverse array of biological targets. This versatility has rendered it a cornerstone in the development of therapeutic agents across multiple disciplines. While direct and extensive research on 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine is emerging, a comprehensive understanding of its potential biological activities can be expertly extrapolated from the wealth of data available for its immediate structural analogs, particularly the 3-thiol and other 5-substituted derivatives.

This guide provides an in-depth technical analysis of this chemical class, synthesizing established findings to offer researchers, scientists, and drug development professionals a foundational understanding and practical framework for future investigation. We will explore the validated biological activities, delve into the causality behind experimental designs, and provide actionable protocols to empower further research and development.

The Core Moiety: Synthesis and Structural Rationale

The synthesis of the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol core, a close analog to the topic compound, serves as a representative pathway. The rationale for this multi-step synthesis is grounded in fundamental organic chemistry principles, designed for efficiency and high yield. The common starting material is isonicotinic acid hydrazide, valued for its reactive hydrazide group, which is primed for cyclization reactions.

The conversion of the hydrazide to a potassium dithiocarbazinate salt is a critical intermediate step. The subsequent cyclization with hydrazine hydrate is the key transformation that forges the stable, five-membered 1,2,4-triazole ring. This reaction is thermodynamically driven and results in the formation of the stable aromatic triazole system.[1][2]

Experimental Protocol: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol describes a validated method for synthesizing the core triazole scaffold.

Step 1: Preparation of Potassium 3-(isonicotinoyl)dithiocarbazate

-

Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (150 mL).

-

To this solution, add isonicotinic acid hydrazide (0.1 mol).

-

Cool the mixture to below 10°C in an ice bath.

-

Add carbon disulfide (0.1 mol) dropwise with constant stirring.

-

Continue stirring for 12-16 hours at room temperature.

-

Filter the precipitated potassium salt, wash with cold diethyl ether, and dry in vacuo. Causality: The basic medium activates the hydrazide for nucleophilic attack on the carbon disulfide, and the extended reaction time ensures complete salt formation.

Step 2: Cyclization to form 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

-

Reflux a suspension of the potassium salt (0.05 mol) and hydrazine hydrate (0.1 mol, 99%) in water (20 mL).

-

Monitor the reaction by observing the cessation of hydrogen sulfide gas evolution (typically 4-6 hours).

-

Cool the reaction mixture and dilute with a significant volume of cold water.

-

Acidify the solution to pH 5-6 with concentrated hydrochloric acid or acetic acid to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure triazole. Causality: The hydrazine hydrate acts as the nitrogen source for the triazole ring. The acidic workup protonates the thiol and amine groups, causing the product to precipitate from the aqueous solution.[2][3]

Caption: Synthetic pathway for a core 1,2,4-triazole analog.

Antimicrobial and Antifungal Activity: A Primary Therapeutic Avenue

A significant body of research points to the potent antimicrobial and antifungal properties of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and its derivatives.[1][3][4][5][6] The presence of the triazole ring, combined with the amino and thiol groups, creates a pharmacophore capable of disrupting essential microbial processes. The mechanism is often attributed to the chelation of metal ions vital for enzyme function or the inhibition of specific microbial enzymes.

Derivatives have demonstrated significant activity against a panel of clinically relevant pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans and Aspergillus niger.[3]

Data Presentation: Antimicrobial Activity of 1,2,4-Triazole Derivatives

| Compound Class | Test Organism | Activity Metric (MIC, µg/mL) | Reference |

| 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols | S. aureus | 16 | [3] |

| 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols | B. subtilis | 20 | [3] |

| 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols | E. coli | 25 | [3] |

| 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols | C. albicans | 24 | [3] |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | S. aureus | Promising Activity | [1][2] |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | P. aeruginosa | Promising Activity | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial potency.

-

Preparation of Inoculum:

-

Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Causality: A standardized inoculum is critical for reproducibility and comparability of results across different experiments and labs.

-

-

Serial Dilution of Test Compound:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. The concentration range should be selected to capture the expected MIC.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well (except the negative control).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Caption: Workflow for MIC determination via broth microdilution.

Analgesic and Anti-inflammatory Potential

Derivatives of the 1,2,4-triazole scaffold have consistently demonstrated significant analgesic and anti-inflammatory activities in preclinical models.[7][8][9][10] This suggests a potential mechanism involving the inhibition of inflammatory mediators, such as cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production. The structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) further supports this hypothesis.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity.

-

Animal Acclimatization and Grouping:

-

Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week.

-

Divide animals into groups: Vehicle control, standard drug (e.g., Diclofenac or Ibuprofen), and test compound groups (at various doses).

-

-

Compound Administration:

-

Administer the test compound or standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat. Causality: Carrageenan is a non-antigenic phlogistic agent that induces a reproducible inflammatory response characterized by edema.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Emerging Anticancer Applications

Recent investigations have highlighted the anticancer potential of 1,2,4-triazole derivatives.[11][12][13][14][15] Analogs of this compound have shown cytostatic and cytotoxic effects against a variety of human cancer cell lines, including those from breast, colon, and central nervous system cancers.[11][12]

The proposed mechanisms are varied and may include the inhibition of key signaling pathways involved in cell proliferation and survival (e.g., the AKT pathway) or the disruption of tubulin polymerization, a target for many established chemotherapeutic agents.[13][14]

Data Presentation: Anticancer Activity of 1,2,4-Triazole Analogs

| Compound Class | Cancer Cell Line | Activity Metric (% Growth Inhibition) | Reference |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | CNS (SNB-75) | 41.25% | [11][14] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Non-Small Cell Lung (EKVX) | 26.61% | [11][14] |

| 5-Amino[3][4][6]triazole Derivatives | Liver (HepG2) | IC50: 17.69 - 25.4 µM | [12] |

| 5-Amino[3][4][6]triazole Derivatives | Breast (MCF7) | IC50: 17.69 - 27.09 µM | [12] |

| 1,2,4-triazole-pyridine hybrids | Murine Melanoma (B16F10) | IC50: 41.12 - 61.11 µM | [15] |

Structure-Activity Relationship (SAR) and Future Directions

The collective data on this class of compounds allows for the formulation of preliminary structure-activity relationships:

-

The 3-Thiol Group: The presence of a thiol (or thione tautomer) at the 3-position appears crucial for potent antimicrobial activity, likely due to its metal-chelating properties.

-

The 4-Amino Group: This group serves as a versatile handle for derivatization, allowing for the introduction of various substituents (e.g., Schiff bases) that can modulate potency and selectivity.[3][6]

-

The 5-Substituent: The pyridinylmethyl group at the 5-position contributes to the overall polarity and hydrogen bonding capacity of the molecule, influencing its pharmacokinetic and pharmacodynamic properties. Modifications at this position could fine-tune target specificity.

Future research should focus on the systematic exploration of these positions to optimize the desired biological activity, whether it be antimicrobial, anti-inflammatory, or anticancer. A thorough investigation into the precise molecular mechanisms, including enzyme inhibition kinetics and target identification, will be paramount for advancing these promising scaffolds toward clinical application.

References

- Rouzi, K., et al. (2025). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. Journal of Molecular Structure, 1320.

- Sabale, P. M., & Mehta, P. (n.d.).

-

Ehsan, et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Chemistry International, 2(4), 262-266. [Link]

-

Plebańska, A., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 13(11), 389. [Link]

-

Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. İstanbul Journal of Pharmacy, 53(3), 294-301. [Link]

-

Ronad, P., et al. (2022). Analgesic and anti-inflammatory investigation of 1,2,4-triazole derivatives in rats. Journal of Medicinal and Pharmaceutical Sciences. [Link]

-

Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. DergiPark. [Link]

-

Rouzi, K., et al. (2025). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. Journal of Molecular Structure, 1320. [Link]

-

Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][4][6]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. [Link]

-

Azim, T., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Complementary Medicine and Therapies, 21(1), 319. [Link]

-

Kumar, R., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of King Saud University - Science, 28(3), 246-252. [Link]

-

Azim, T., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Complement Med Ther, 21(1), 319. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6958. [Link]

-

Gomaa, A. M. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[3][4][6]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1463. [Link]

-

Biernasiuk, A., et al. (2023). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 28(2), 793. [Link]

-

Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(24), 5993. [Link]

-

Wang, Y., et al. (2019). Synthesis and anticancer activity evaluation of a series of[3][4][6]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 29(15), 1951-1956. [Link]

-

Tozkoparan, B., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(5), 1177-1187. [Link]

-

Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. ResearchGate. [Link]

-

Kumar, A., et al. (2013). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Semantic Scholar. [Link]

-

Zvenihorodska, T., et al. (2020). Synthesis and Antimicrobial Action of 1,2,4-Triazole Derivatives Containing Theophylline and 1,3,4-Thiadiazole Fragments In their Structure. African Journal of Biomedical Research, 23(2), 225-230. [Link]

-

Kumar, D., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 65-71. [Link]

Sources

- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 2. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives [indexacademicdocs.org]

- 3. connectjournals.com [connectjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

An In-Depth Technical Guide to the Spectroscopic Profile of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The convergence of pyridinyl and 1,2,4-triazolyl moieties in a single molecular framework has garnered significant attention in medicinal chemistry. These heterocycles are privileged structures, each contributing unique physicochemical properties that are often synergistic in modulating biological activity. 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine emerges as a molecule of interest, combining the hydrogen bonding capabilities and aromatic interactions of the pyridine ring with the versatile coordination and hydrogen bond donor-acceptor properties of the 3-amino-1,2,4-triazole scaffold. A comprehensive understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and the elucidation of its interactions in biological systems. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in established principles and data from structurally related analogues.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for the title compound, this guide presents a detailed prediction of its spectroscopic characteristics. These predictions are based on the analysis of structurally related compounds, including 4-(aminomethyl)pyridine and various substituted 1,2,4-triazoles.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to be characterized by distinct signals corresponding to the protons of the pyridine ring, the methylene bridge, and the amine and N-H groups of the triazole ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| Pyridine H-2, H-6 | ~8.50 | Doublet (d) | ~6.0 | These protons are in the ortho position to the nitrogen atom in the electron-deficient pyridine ring, leading to a significant downfield shift. |

| Pyridine H-3, H-5 | ~7.30 | Doublet (d) | ~6.0 | These protons are in the meta position to the nitrogen atom and will appear upfield relative to the ortho protons. |

| Methylene (-CH₂-) | ~4.00 | Singlet (s) | - | The methylene protons are adjacent to both the pyridine and triazole rings. Their chemical shift will be influenced by the electron-withdrawing nature of both heterocyclic systems. |

| Amine (-NH₂) | 5.0 - 6.0 | Broad Singlet (br s) | - | The chemical shift of the amino protons can vary depending on the solvent, concentration, and temperature. It is expected to be a broad signal due to quadrupole broadening and exchange. |

| Triazole N-H | 11.0 - 13.0 | Broad Singlet (br s) | - | The N-H proton of the triazole ring is acidic and its signal is typically broad and significantly downfield. |

Rationale for Predictions: The predicted chemical shifts for the pyridinyl protons are based on data for 4-substituted pyridines. The downfield shift of the methylene protons is a cumulative effect of the adjacent aromatic systems. The broadness and chemical shift of the -NH₂ and N-H protons are characteristic features of these functional groups in heterocyclic compounds.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide valuable information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Triazole C-3 | ~155 | This carbon is attached to the amino group and is part of the electron-deficient triazole ring, resulting in a downfield shift. |

| Triazole C-5 | ~150 | This carbon is attached to the methylene bridge and is also part of the triazole ring. |

| Pyridine C-4 | ~148 | The carbon atom of the pyridine ring attached to the methylene group. |

| Pyridine C-2, C-6 | ~150 | These carbons are adjacent to the nitrogen atom in the pyridine ring and are significantly deshielded. |

| Pyridine C-3, C-5 | ~124 | These carbons are further from the nitrogen atom and will appear at a more upfield position. |

| Methylene (-CH₂-) | ~35 | The chemical shift of the methylene carbon is influenced by the two attached heterocyclic rings. |

Rationale for Predictions: The predicted chemical shifts for the triazole carbons are based on data for 3-amino-1,2,4-triazole derivatives. The pyridine carbon chemical shifts are estimated from known values for 4-substituted pyridines.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| N-H stretching (amine and triazole) | 3400 - 3100 | Medium - Strong | These bands correspond to the symmetric and asymmetric stretching vibrations of the primary amine and the N-H of the triazole ring. |

| C-H stretching (aromatic) | 3100 - 3000 | Medium | Characteristic for C-H bonds in the pyridine ring. |

| C-H stretching (aliphatic) | 2950 - 2850 | Weak - Medium | Corresponding to the methylene bridge C-H bonds. |

| C=N and C=C stretching (ring) | 1650 - 1500 | Medium - Strong | These absorptions arise from the stretching vibrations of the double bonds within the pyridine and triazole rings. |

| N-H bending (amine) | 1650 - 1580 | Medium | This bending vibration of the primary amine can sometimes overlap with the ring stretching vibrations. |

| C-N stretching | 1400 - 1200 | Medium - Strong | These bands are associated with the stretching vibrations of the C-N bonds in the rings and the amine group. |

Rationale for Predictions: The predicted IR frequencies are based on established correlation tables and data from similar heterocyclic compounds[1]. The N-H stretching region is expected to be complex due to multiple N-H bonds and potential hydrogen bonding.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected exact mass of the molecular ion [C₈H₉N₅]⁺ is approximately 175.0858 g/mol . A prominent molecular ion peak is anticipated in the mass spectrum.

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: The most probable fragmentation pathway is the cleavage of the C-C bond between the methylene group and the triazole ring, leading to the formation of a stable pyridin-4-ylmethyl cation (tropylium-like ion) at m/z 92. This is a common fragmentation pattern for benzyl-substituted compounds.

-

Loss of HCN from Pyridine Ring: Fragmentation of the pyridine ring can occur with the loss of HCN (27 Da), a characteristic fragmentation for pyridine derivatives.

-

Triazole Ring Fragmentation: The triazole ring can undergo cleavage, leading to various smaller fragments.

-

Experimental Methodologies

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (-NH₂, N-H). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

2D NMR: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for identifying long-range proton-carbon correlations, which can confirm the connectivity of the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): This is the most convenient method. Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for purity analysis.

-

Ionization Method:

-

Electron Ionization (EI): This hard ionization technique is useful for observing detailed fragmentation patterns.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These soft ionization techniques are ideal for clearly observing the molecular ion peak with minimal fragmentation.

-

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements, which can confirm the elemental composition of the molecular ion and its fragments.

Visualization of Key Structural and Spectroscopic Relationships

To better illustrate the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

Caption: Predicted ¹H NMR assignments for key protons.

Caption: Primary mass spectrometry fragmentation pathways.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from structurally similar compounds and established spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The provided experimental protocols offer a robust framework for obtaining high-quality data, and the visualizations serve to clarify the key structure-spectra correlations. This information is intended to be a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry, aiding in the synthesis, characterization, and further investigation of this promising heterocyclic compound.

References

-

Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Semantic Scholar. [Link]

-

4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate. PubMed Central (PMC). [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. [Link]

Sources

In Vitro Evaluation of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine: A Technical Guide for Preclinical Assessment

This guide provides a comprehensive framework for the in vitro evaluation of novel heterocyclic compounds, using 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine as a representative example. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document is structured to guide researchers through a logical, tiered approach to characterizing the biological potential of such a compound, from initial cytotoxicity profiling to preliminary mechanism of action studies.

Part 1: Foundational Characterization and Cytotoxicity Profiling

Prior to any biological assessment, the fundamental physicochemical properties of the test compound must be established. This ensures the integrity and reproducibility of all subsequent in vitro assays.

Purity and Identity Confirmation

The identity and purity of this compound should be rigorously confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is employed to determine the purity of the compound, with a target purity of >95% being essential for reliable biological data. The chemical structure should be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Solubility Determination

A critical, yet often overlooked, step is determining the compound's solubility in commonly used solvents for biological assays, primarily dimethyl sulfoxide (DMSO) and aqueous buffers (e.g., Phosphate-Buffered Saline, PBS). A stock solution is typically prepared in DMSO at a high concentration (e.g., 10-50 mM). Serial dilutions are then made in the relevant cell culture medium to assess the concentration at which the compound remains in solution, avoiding precipitation that would lead to inaccurate results.

General Cytotoxicity Assessment: The MTT Assay

The initial biological evaluation should assess the compound's general cytotoxicity to establish a therapeutic window and guide concentration selection for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate mammalian cells (e.g., a non-cancerous cell line like HEK293 and a panel of cancer cell lines such as MCF-7 and HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The concentration range should be broad, for instance, from 0.1 µM to 100 µM. Replace the existing medium with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

-

Incubation: Incubate the cells for a period that allows for at least two cell doublings, typically 48-72 hours, at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity of this compound

| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| HEK293 | > 100 | 1.2 |

| MCF-7 | 25.5 | 0.8 |

| HepG2 | 42.1 | 1.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 2: Screening for Primary Biological Activity

Based on the broad spectrum of activities reported for 1,2,4-triazole derivatives, a parallel screening approach against microbial and cancer targets is a logical next step.[1][6][7][8]

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC)

The antimicrobial potential of the compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Mechanism of Action: Apoptosis and Cell Cycle Analysis

Should the initial cytotoxicity screen reveal significant and selective activity against cancer cell lines, further investigation into the mechanism of cell death is warranted.

Workflow for Anticancer MoA Studies

Caption: Workflow for investigating the anticancer mechanism of action.

Experimental Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

-

Cell Treatment: Seed cancer cells in a white-walled 96-well plate and treat with the compound at concentrations around its IC₅₀ for 24 hours.

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates the activation of caspases 3 and 7, key executioners of apoptosis.

Part 3: Elucidating the Molecular Target and Signaling Pathway

Identifying the molecular target is the ultimate goal of in vitro studies. While complex, preliminary insights can be gained through targeted assays based on the known pharmacology of similar structures. For instance, many pyridine-containing compounds are known to interact with kinases.

Kinase Inhibition Profiling

A commercially available kinase panel can be used to screen the compound against a wide range of kinases to identify potential targets. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

Western Blotting for Signaling Pathway Modulation

If a primary activity (e.g., apoptosis induction) is confirmed, Western blotting can be used to investigate the effect of the compound on key proteins within relevant signaling pathways.

Experimental Protocol: Western Blotting

-

Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific to proteins of interest (e.g., Bcl-2, Bax, cleaved PARP for apoptosis) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Hypothetical Signaling Pathway Modulation

Caption: A hypothetical signaling pathway illustrating potential inhibition by the test compound.

References

- Kokil, G. R., Rewatkar, P. V., Gosain, S., Aggarwal, S., Verma, A., Kalra, A., & Thareja, S. (2010). Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Letters in Drug Design & Discovery, 7(1), 46-49. (URL not available for direct linking)

-

Karczmarzyk, Z., Swatko-Ossor, M., Wysocki, W., Drozd, M., Ginalska, G., Pachuta-Stec, A., & Pitucha, M. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6033. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. (URL: [Link])

-

Synthesis, in-vitro Cytotoxic Evaluation, and Molecular Docking Studies of New 1,2,4-triazole Derivatives. Bentham Science. (URL: [Link])

- Seelam, N., Shrivastava, S. P., Prasanthi, S., & Gupta, S. (2013). Synthesis and in vitro study of some fused 1,2,4-triazole derivatives as antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 23(4), 1144-1147. (URL not available for direct linking)

-

Rouzi, K., et al. (2024). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. ResearchGate. (URL: [Link])

- Ehsan, et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Chemistry International, 2(4), 262-266. (URL not available for direct linking)

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. (URL: [Link])

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine and its Analogs